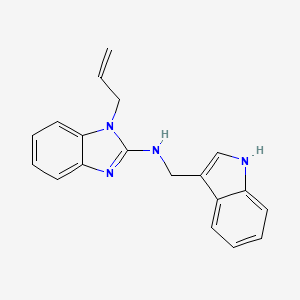![molecular formula C16H16N2O3S B5853425 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853425.png)
4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide, also known as Mecarbinate, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide inhibits PTP activity by binding to the active site of the enzyme and preventing the dephosphorylation of proteins. This leads to an increase in protein phosphorylation and altered cellular signaling pathways.
Biochemical and Physiological Effects:
4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have anti-proliferative effects on cancer cells by inhibiting PTP activity. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory effects by inhibiting the activity of PTPs involved in the regulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its specificity for PTP inhibition, making it a useful tool for studying the role of PTPs in cellular signaling pathways. However, 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Orientations Futures
For 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide research include investigating its potential as a therapeutic target for cancer, diabetes, and autoimmune disorders. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and stability of the compound for use in lab experiments. Finally, the development of 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide derivatives with improved potency and selectivity could lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-methoxyaniline with thiocarbonyldiimidazole followed by the reaction with 4-methoxybenzoyl chloride. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been used in scientific research for its potential as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that regulate the phosphorylation state of proteins and play a crucial role in cellular signaling pathways. Dysregulation of PTP activity has been linked to various diseases, including cancer, diabetes, and autoimmune disorders. 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has shown promising results in inhibiting PTP activity in vitro and in vivo, making it a potential therapeutic target for these diseases.
Propriétés
IUPAC Name |
4-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-20-13-7-3-11(4-8-13)15(19)18-16(22)17-12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOCZCMDYLDHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzoyl)-N'-(4-methoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5853350.png)
![ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate](/img/structure/B5853354.png)
![4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5853358.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853370.png)
![N-[2-(4-morpholinyl)ethyl]-1-naphthamide](/img/structure/B5853372.png)
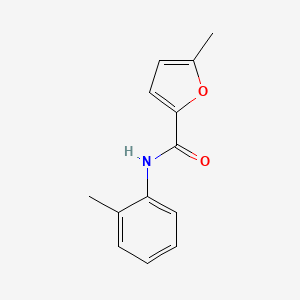
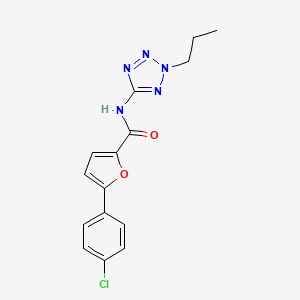
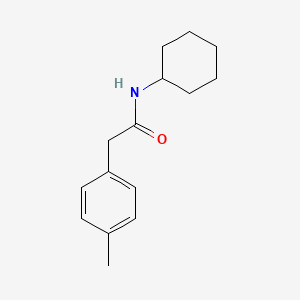
![5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5853411.png)
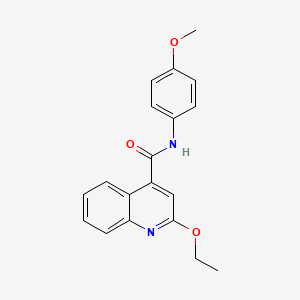
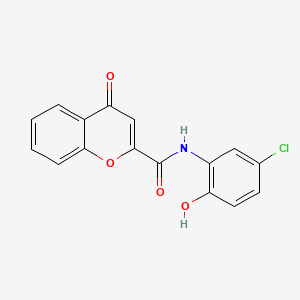
![N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5853436.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5853439.png)
